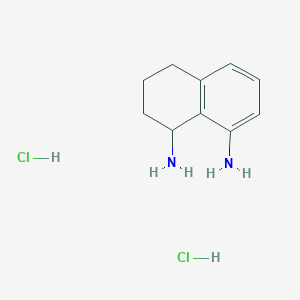

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride, also known as THN, is a heterocyclic organic compound. It is a bicyclic compound that contains a naphthalene ring system and two amino groups in the 1 and 8 positions. It is a partially hydrogenated derivative of naphthalene . The compound is a powder at room temperature .

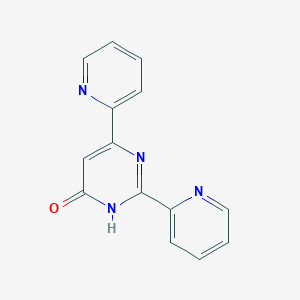

Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride is C10H14N2.2ClH . The InChI code is 1S/C10H14N2.2ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;;/h1,3,5,9H,2,4,6,11-12H2;2*1H . The molecular weight is 235.16 .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride is a powder at room temperature . The compound has a molecular weight of 235.16 .Applications De Recherche Scientifique

Observation by NMR of Cationic Wheland-like Intermediates

Research demonstrates the stability of Wheland-like tetrahedral cationic species observable by NMR in the deiodination of protected 1-iodonaphthalene-2,4-diamines in acidic media. This study underscores the dynamic equilibria that facilitate proton-deuterium exchange and deiodination mechanisms in such compounds (E. A. Twum et al., 2013).

Enantioselective Synthesis via Oxidative N-Heterocyclic Carbene Catalysis

The catalytic asymmetric construction of 1,2-dihydronaphthalenes using oxidative N-heterocyclic carbene catalysis highlights their importance in both medicinal and synthetic chemistry. This method efficiently produces 1,2-dihydronaphthalenes with high yields and enantiomeric excess, showcasing the versatility of these compounds in synthesizing a range of valuable chemical entities (Saima Perveen et al., 2017).

Autoignition of Tetralin at Intermediate-to-High Temperatures

A study on the autoignition of tetralin (1,2,3,4-tetrahydronaphthalene) in air mixtures at moderate to high temperatures provides insights into its role as a component in transportation fuel surrogates. The findings contribute to a better understanding of the chemical kinetics involved in fuel ignition, which is crucial for the development of more efficient and cleaner combustion processes (M. Raza et al., 2020).

Synthesis and Pharmacology of Dopamine Receptor Agonists

Research into the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene compounds and their screening for dopaminergic activity illustrates the therapeutic potential of these molecules. This study highlights the significance of structural modifications on the nitrogen and aromatic ring for enhancing dopaminergic activity, contributing to the development of new treatments for neurological disorders (J. Mcdermed et al., 1975).

Electro-Reduction of Aromatic Compounds

Investigations into the electro-reduction of naphthalene to 1,4-dihydronaphthalene, with minor products including 1,2-dihydronaphthalene and tetralin, explore the influence of solvents, supporting electrolytes, and reaction conditions on the reduction products and efficiency. This study provides valuable insights into the mechanisms of aromatic compound reduction, which can be applied in various synthetic and industrial processes (A. Misono et al., 1968).

Mécanisme D'action

Target of Action

The primary targets of 1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride are the liver and kidneys . In animal studies, these organs were identified as the main sites of toxicity. The respiratory tract is also a target, particularly after inhalation .

Mode of Action

It is known that its metabolite, 1,2,3,4-tetrahydro-2-naphthol (2-tetralol), is responsible for the formation of cataracts . The observed toxicity to the erythrocytes could be caused by a mechanism similar to that found with naphthalene .

Biochemical Pathways

The compound is involved in the degradation pathway of tetralin by Corynebacterium sp. strain C125 . A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .

Pharmacokinetics

The half-time was in the range of 30 to 100 minutes .

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride’s action include mucosal irritation, headaches, nausea, vomiting, lacrimation, and restlessness. The greenish-grey discoloration of the urine observed after the absorption of tetrahydronaphthalene in humans and animals is characteristic .

Safety and Hazards

Propriétés

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1,8-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;;/h1,3,5,9H,2,4,6,11-12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGYHYFNFOUQOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)

![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)

![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)